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Introduction
Upamostat, also known as WX-671 or Mesupron®, is an orally bioavailable small-molecule

serine protease inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, WX-UK1,

which potently inhibits several serine proteases, including trypsin and urokinase-type

plasminogen activator (uPA).[1][3] The uPA system is implicated in tumor invasion and

metastasis, making Upamostat a candidate for anticancer therapy.[4][5][6] This technical guide

provides a comprehensive overview of the pharmacokinetics of oral Upamostat, summarizing

key data from preclinical and clinical studies.

Pharmacokinetic Profile
Upamostat exhibits favorable pharmacokinetic properties, characterized by good oral

bioavailability and sustained tissue levels of its active metabolite.[3][7]

Absorption
Following oral administration, Upamostat is well-absorbed. In humans, the systemic oral

bioavailability of Upamostat is approximately 72%.[3] This is attributed to the chemical structure

of Upamostat as an amidoxime, which is not protonated under physiological conditions and can

be absorbed by diffusion.[3] In contrast, the active metabolite, WX-UK1, has virtually no oral
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bioavailability due to its amidine functional group being protonated, thus preventing absorption.

[3]

Distribution
Upamostat is widely distributed throughout the body.[3] However, it has very limited penetration

into the central nervous system (CNS).[3] Pharmacokinetic studies in patients with head and

neck cancer who received Upamostat for two weeks prior to surgery showed that tissue levels

of the active metabolite, WX-UK1, were significantly higher than plasma levels.[3] Mean tissue

levels of WX-UK1 were about 1.3-log higher than tissue levels of Upamostat and almost 2-log

higher than the simultaneous plasma concentrations.[3]

Metabolism
Upamostat is a prodrug that is metabolically activated to WX-UK1.[1][5] This conversion occurs

intracellularly, primarily in the mitochondria.[3][5][8] The reductive activation is catalyzed by the

mitochondrial Amidoxime Reducing Component (mARC) enzyme system, which includes

mARC1 and mARC2, in the presence of cytochrome b5 and cytochrome b5 reductase.[3][5]

Microsomal studies have also suggested that Upamostat and WX-UK1 are metabolized by and

may inhibit the cytochrome P450 enzyme CYP3A4.[3]

Excretion
The primary route of excretion for Upamostat and its metabolites is through the feces.[3] In a

study with healthy volunteers, 87% of the administered dose was recovered in the feces, while

urinary excretion accounted for only 4%.[3] Over a 96-hour period after administration, 11% of

the administered dose was recovered as unmetabolized Upamostat and 15% as WX-UK1 in

the feces.[3] Animal studies have indicated that biliary excretion is the main route of

elimination.[3]

Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for

Upamostat and its active metabolite WX-UK1 from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Upamostat in Rats (Intravenous

Administration)
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Parameter Value

Dose 2 mg/kg

Terminal Half-life (t½) 0.5 hours

Volume of Distribution (Vd) 2.0 L/kg

Clearance (CL) ~2.7 L/h/kg

Data from a study in five rats after a single intravenous injection.[2]

Table 2: Human Pharmacokinetic Parameters of Oral Upamostat

Parameter Value

Oral Bioavailability 72%

Primary Route of Excretion Fecal (87%)

Urinary Excretion 4%

Data from clinical studies in healthy volunteers.[3]

Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
A study was conducted to evaluate the pharmacokinetics of Upamostat in rats.[2]

Subjects: Five rats.

Dosing: A single intravenous injection of 2 mg/kg Upamostat.

Sample Collection: Plasma samples were collected at various time points.

Analytical Method: A validated method was used to measure the plasma concentrations of

Upamostat.[2]

Clinical Pharmacokinetic Assessment in Humans
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Pharmacokinetic data for oral Upamostat in humans has been collected in several clinical trials.

[9][10]

Study Design: Phase I dose-escalation trials and Phase II studies have been conducted in

healthy volunteers and patients with various cancers.[3][9][10]

Dosing Regimens: Oral doses of Upamostat have ranged from 100 mg to 600 mg

administered daily.[9]

Sample Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 2,

3, 4, 6, 8, 10, 12, and 24 hours post-dose) to determine the pharmacokinetic profiles of

Upamostat and WX-UK1.[9]

Analytical Method: The concentrations of Upamostat and WX-UK1 in plasma and tissue

samples were determined using liquid chromatography with tandem mass spectrometry (LC-

MS/MS).[1][8]

Visualizations
Metabolic Activation of Upamostat
The following diagram illustrates the conversion of the prodrug Upamostat to its active

metabolite WX-UK1.
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Caption: Metabolic activation of Upamostat to WX-UK1 in mitochondria.

Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a clinical pharmacokinetic study of Upamostat.
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Caption: Workflow for a clinical pharmacokinetic study of oral Upamostat.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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